5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Halogen Bonding in Coordination Polymers
Research by Zang et al. (2011) on coordination polymers based on 5-iodo-isophthalic acid (5-iipa) with various nitrogen ligands demonstrates the structural diversity and potential applications of similar compounds in creating supramolecular structures through halogen bonding. These coordination polymers could have implications in materials science, particularly in the design of novel materials with specific electronic or optical properties Zang, S., Fan, Y., Li, J.-B., Hou, H., & Mak, T. (2011). Crystal Growth & Design.
Synthesis of Functionalized Hydantoin Derivatives
Kamila, S., Ankati, H., & Biehl, E. (2011) explored the microwave-assisted synthesis of novel functionalized hydantoin derivatives, leading to the generation of 5-(Z) Arylidene-4H-imidazoles. This research highlights the synthetic methodologies that might be applicable to the compound , focusing on the potential for generating novel compounds with significant biological activities Kamila, S., Ankati, H., & Biehl, E. (2011). Molecules.
Antioxidant Activity of Thiazol-4-ones
Zvezdanović, J. et al. (2014) conducted a study on 2-amino-5-alkylidenethiazol-4-ones, investigating their antioxidant activity. Their findings could provide insight into the chemical behavior and potential applications of similar structures in medicinal chemistry, especially concerning oxidative stress-related conditions Zvezdanović, J., Daskalova, L., Yancheva, D., Cvetković, D., Marković, D., Anderluh, M., & Šmelcerović, A. (2014). Monatshefte für Chemie - Chemical Monthly.
Electrochemical Studies on Benzimidazole Derivatives
Yadav, M. et al. (2016) studied the electrochemical properties of synthesized benzimidazole derivatives, providing insights into the corrosion inhibition properties of these compounds. This research may suggest potential industrial applications of the specified compound in protecting materials against corrosion Yadav, M., Kumar, S., Purkait, T., Olasunkanmi, L., Bahadur, I., & Ebenso, E. (2016). Journal of Molecular Liquids.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15-12(7-11-1-2-13-14(8-11)23-10-22-13)17-16(24)19(15)9-18-3-5-21-6-4-18/h1-2,7-8H,3-6,9-10H2,(H,17,24)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBXPCPDPTULD-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.